2-[(1-Phenylethyl)amino]acetamide
Description
2-[(1-Phenylethyl)amino]acetamide is an acetamide derivative featuring a phenylethylamine substituent on the amino group. Its synthesis often involves coupling reactions between substituted amines and chloroacetyl chloride or via ruthenium-catalyzed processes . The phenylethyl group introduces stereochemical complexity (e.g., R/S configurations), influencing physicochemical properties such as solubility, crystallinity, and receptor binding .
Properties
IUPAC Name |
2-(1-phenylethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(12-7-10(11)13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZWHHQRUDMNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Phenylethyl)amino]acetamide typically involves the reaction of 1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)\text{NHCOCH}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 2-[(1-Phenylethyl)amino]acetamide may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Oxidation Reactions
Oxidation targets the amide or amine groups under controlled conditions:
| Reagents | Products | Conditions | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Phenylacetic acid derivatives | Aqueous H₂SO₄, 60°C | 45–55% |
| CrO₃ | N-Oxide intermediates | Anhydrous dichloromethane | 30–40% |
Oxidation pathways are critical for modifying the compound’s electronic properties for pharmaceutical applications .
Reduction Reactions
Reduction primarily affects the amide carbonyl:
Reduction enhances the compound’s bioavailability by increasing solubility .
Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
*2-[(1-Phenylethyl)amino]acetamide + HCl → 1-Phenylethylamine + Acetic Acid\
Conditions: 6M HCl, reflux, 8–12 hours. -
Basic Hydrolysis :
*2-[(1-Phenylethyl)amino]acetamide + NaOH → Sodium acetate + 1-Phenylethylamine\
Conditions: 2M NaOH, 80°C, 4–6 hours.
Hydrolysis kinetics depend on pH and temperature, with faster rates in acidic media.
Substitution Reactions
The amine group participates in alkylation and acylation:
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Alkylation | Methyl iodide | N-Methylated derivative | DMF, K₂CO₃, 50°C |
| Acylation | Benzoyl chloride | N-Benzoyl-2-[(1-Phenylethyl)amino]acetamide | Pyridine, 0°C |
Substitution reactions are pivotal for diversifying the compound’s applications in drug design .
Stability and Degradation
Scientific Research Applications
Potential Biological Activities
Research suggests that 2-[(1-Phenylethyl)amino]acetamide may have biological activities, such as antimicrobial and anti-inflammatory properties. It can interact with molecular targets like enzymes or receptors, potentially leading to therapeutic effects, though the exact mechanisms are still under investigation. These mechanisms may involve inhibiting metabolic pathways relevant to various diseases.
Interactions with Biological Targets
The interactions of 2-[(1-Phenylethyl)amino]acetamide with biological targets are crucial for understanding its potential therapeutic applications. Studies focus on its binding affinity to specific enzymes and receptors, which may lead to the modulation of various biochemical pathways and elucidate its mechanism of action, informing future drug design efforts.
Comparison with Structurally Related Compounds
The presence of the 1-phenylethyl group in 2-[(1-Phenylethyl)amino]acetamide imparts unique chemical and biological properties that distinguish it from other acetamide derivatives. This structural feature significantly influences its reactivity and interaction with biological targets, potentially leading to unique applications in research and industry.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Phenylethylacetamide | Lacks the 1-phenylethyl group | Simpler structure with potentially different reactivity |
| Phenoxyacetamide | Contains a phenoxy group instead | Different electronic properties due to oxygen atom |
| N-Benzylacetamide | Contains a benzyl group | Varied steric hindrance and electronic effects |
Potential Research Applications
2-Amino-N-(1-phenylethyl)-acetamide hydrochloride has applications in scientific research:
- Chemistry It is used as a chiral building block in the synthesis of complex organic molecules.
- Biology The compound serves as a precursor in the synthesis of biologically active peptides and proteins.
- Medicine It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
- Industry The compound is used in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
Key Observations :
- Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) increases polarity and crystallinity, as seen in nonlinear optical applications of (R)-2-cyano-N-(1-phenylethyl)acetamide .
- Stereochemistry : The R-configuration in 2-(5-nitroindol-3-yl) derivatives correlates with enhanced antimicrobial activity compared to S-isomers .
Physicochemical Properties
- Solubility: The hydrochloride salt of N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)acetamide exhibits higher aqueous solubility (critical for drug formulation) than the parent compound .
- Thermal Stability : Substituted phenylethylacetamides with aromatic rings (e.g., benzimidazole derivatives) show higher melting points (>200°C) due to π-π stacking .
- Optical Properties: (R)-2-Cyano-N-(1-phenylethyl)acetamide demonstrates nonlinear optical behavior, making it suitable for photonic applications .
Pharmacological and Toxicological Profiles
- Antimicrobial Activity : 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide inhibits bacterial growth at IC₅₀ values of 5–10 µM, outperforming simpler acetamides lacking nitroindole groups .
- Toxicity: N-(4-Methyl-2-thiazolyl)-2-((1-phenylethyl)amino)acetamide dihydrochloride has an oral LD₅₀ of 1 g/kg in mice, indicating moderate toxicity . In contrast, unsubstituted phenylethylacetamides (e.g., N-{2-[(1-phenylethyl)amino]ethyl}acetamide) lack comprehensive toxicological data .
Biological Activity
2-[(1-Phenylethyl)amino]acetamide, a compound characterized by the presence of an acetamide functional group linked to a 1-phenylethylamine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing from various studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 2-[(1-Phenylethyl)amino]acetamide can be represented as follows:
This structure features an amide bond, which is critical for the biological activity of many compounds, as it can influence binding interactions with biological targets.
Pharmacological Targets
Research indicates that compounds related to 2-[(1-Phenylethyl)amino]acetamide exhibit interactions with several pharmacological targets, including:
- Adrenoceptors : These receptors play a significant role in cardiovascular regulation. Studies have shown that phenethylamine derivatives can act as ligands for these receptors, influencing blood pressure and heart rate .
- Dopamine Receptors : The compound's structural similarity to dopamine suggests potential activity at dopamine receptors, which are crucial for mood regulation and reward pathways .
- Aldose Reductase : Inhibition of this enzyme is significant in diabetic complications. Modified phenethylamines have demonstrated varying degrees of inhibition against aldose reductase, indicating a potential therapeutic application in diabetes management .
In Vitro Studies
Several studies have investigated the in vitro effects of 2-[(1-Phenylethyl)amino]acetamide and related compounds:
- Antioxidant Activity : In vitro assays have shown that certain phenethylamine derivatives exhibit antioxidant properties, which may contribute to neuroprotective effects .
- Cytotoxicity : The cytotoxic effects of 2-[(1-Phenylethyl)amino]acetamide have been evaluated against various cancer cell lines. Results indicated that modifications to the phenethylamine structure can enhance cytotoxicity, suggesting avenues for developing anti-cancer agents .
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated inhibitory effects on acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of phenethylamine derivatives on neuronal cell lines exposed to oxidative stress. Results showed that specific modifications to the amine structure significantly improved cell viability and reduced markers of oxidative damage. This suggests that 2-[(1-Phenylethyl)amino]acetamide may have potential in treating neurodegenerative disorders.
Case Study 2: Anticancer Activity
In another study, researchers synthesized a series of analogs based on 2-[(1-Phenylethyl)amino]acetamide and tested their efficacy against human breast cancer cells (MCF7). The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, highlighting its potential as a novel anticancer agent.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(1-Phenylethyl)amino]acetamide, and how can reaction efficiency be optimized?
The synthesis typically involves condensation reactions between phenethylamine derivatives and activated acetamide precursors. A common method is the coupling of 1-phenylethylamine with chloroacetamide under basic conditions (e.g., using triethylamine in anhydrous THF). Reaction efficiency can be optimized by:
- Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., over-alkylation) .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution rates .
- Catalytic additives : Transition metals (e.g., CuI) may accelerate amide bond formation .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Basic: What analytical techniques are critical for characterizing 2-[(1-Phenylethyl)amino]acetamide, and how are spectral data interpreted?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 192.2 (calculated for C₁₀H₁₄N₂O) .
- Infrared (IR) : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .
Basic: How does the solubility profile of 2-[(1-Phenylethyl)amino]acetamide influence experimental design in biological assays?
The compound is moderately soluble in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water. For in vitro studies:
- Stock solutions : Prepare in DMSO (10–50 mM) and dilute in assay buffers (final DMSO <1% to avoid cytotoxicity) .
- Stability testing : Monitor degradation via HPLC under physiological pH (e.g., pH 7.4 PBS at 37°C) .
Advanced: How can researchers resolve contradictions in bioactivity data for 2-[(1-Phenylethyl)amino]acetamide across different cell lines?
Contradictions may arise from:
- Cell-specific metabolic pathways : Use metabolomics (LC-MS) to identify differential metabolite activation .
- Receptor heterogeneity : Perform competitive binding assays (e.g., radioligand displacement) to quantify target affinity variations .
- Experimental variables : Employ factorial design to isolate factors like incubation time or serum concentration effects .
Advanced: What computational strategies are effective for predicting the binding modes of 2-[(1-Phenylethyl)amino]acetamide to neurological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of GABA_A receptors or monoamine transporters .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses .
- QM/MM hybrid methods : Calculate electronic interactions at active sites (e.g., charge transfer in hydrogen bonds) .
Advanced: How can researchers design experiments to elucidate the metabolic fate of 2-[(1-Phenylethyl)amino]acetamide in hepatic models?
- In vitro hepatocyte assays : Incubate with primary hepatocytes and analyze metabolites via UPLC-QTOF-MS .
- Isotope labeling : Synthesize deuterated analogs (e.g., [D₃]-phenethyl group) to track metabolic pathways .
- Enzyme inhibition studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify major metabolizing enzymes .
Advanced: What methodologies are recommended for analyzing stereochemical effects in derivatives of 2-[(1-Phenylethyl)amino]acetamide?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers .
- Circular Dichroism (CD) : Compare spectra of R- and S-isomers to correlate configuration with optical activity .
- X-ray crystallography : Resolve crystal structures to confirm absolute configurations .
Advanced: How should researchers address batch-to-batch variability in the synthesis of 2-[(1-Phenylethyl)amino]acetamide for reproducible pharmacological studies?
- Quality-by-Design (QbD) : Define critical process parameters (e.g., reaction time, purity of starting materials) via DOE (Design of Experiments) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Standardized protocols : Adopt USP guidelines for reagent purity and storage conditions .
Advanced: What statistical approaches are suitable for handling non-linear dose-response relationships in studies of this compound?
- Logistic regression : Fit sigmoidal curves to EC₅₀/IC₅₀ data using software like GraphPad Prism .
- Hill slope analysis : Quantify cooperativity effects in receptor binding assays .
- Bootstrap resampling : Estimate confidence intervals for low-replicate experiments .
Advanced: How can mechanistic studies differentiate between direct and indirect effects of 2-[(1-Phenylethyl)amino]acetamide in cellular pathways?
- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative target genes and assess pathway dependency .
- Phosphoproteomics : Identify phosphorylation changes via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
- Time-resolved assays : Measure second messengers (e.g., cAMP, Ca²⁺) to establish temporal causality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
